![molecular formula C9H9NO2 B1458229 2-Cyclopropylnicotinic acid CAS No. 1244761-65-6](/img/structure/B1458229.png)
2-Cyclopropylnicotinic acid
Overview
Description
2-Cyclopropylnicotinic acid is a compound that belongs to the class of pyridine derivatives. It’s a white to yellow solid at room temperature .
Synthesis Analysis
Cyclopropanation, the process of introducing a cyclopropane motif, is a significant challenge in synthetic chemistry. Various techniques have been developed to enable the synthesis of unique cyclopropane natural products or use cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The molecular formula of 2-Cyclopropylnicotinic acid is C9H9NO2 . Its molecular weight is 163.17 g/mol .Chemical Reactions Analysis
Cyclopropanes, due to their high level of strain, offer considerable utility in organic synthesis. Many applications of cyclopropanes as useful building blocks have been predicated on regio-and stereo-controlled ring-opening reactions of substituted cyclopropanes .Physical And Chemical Properties Analysis
2-Cyclopropylnicotinic acid is a white to yellow solid at room temperature . Its molecular weight is 163.17 g/mol .Scientific Research Applications
Cardiovascular Health
2-Cyclopropylnicotinic acid: , as a derivative of nicotinic acid, has been studied for its potential to influence cardiovascular health. Nicotinic acid has been used to manage dyslipidemia and prevent cardiovascular diseases due to its ability to increase high-density lipoprotein (HDL) levels and reduce the risk of heart attacks . Derivatives like 2-Cyclopropylnicotinic acid may offer similar benefits with potentially fewer side effects.
Anti-inflammatory and Analgesic Properties
Derivatives of nicotinic acid, including 2-Cyclopropylnicotinic acid, have shown promising results in treating inflammation and pain. Research indicates that these compounds can be effective as anti-inflammatory and analgesic agents, providing a new class of drugs for these conditions .
Neurodegenerative Diseases
Some nicotinic acid derivatives have demonstrated efficacy against neurodegenerative diseases such as Alzheimer’s. By influencing the pathways associated with these diseases, 2-Cyclopropylnicotinic acid could potentially be used in the treatment or management of neurodegenerative conditions .
Antibacterial and Antibiofilm Properties
Recent studies have highlighted the antibacterial and antibiofilm properties of nicotinamide derivatives. Given the structural similarity, 2-Cyclopropylnicotinic acid could be investigated for its effectiveness against bacterial infections and biofilm formation, which are critical in medical device coatings and infection control .
Dermatological Applications
Nicotinamide, a related compound, has been used for its dermatological benefits, such as treating acne, fine lines, and age spots. 2-Cyclopropylnicotinic acid might also possess similar dermatological applications, promoting skin health and possibly serving as an ingredient in skincare products .
Safety And Hazards
properties
IUPAC Name |
2-cyclopropylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNYZWEQWPWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylnicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.